2-[4-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid, also known as Rel-(1R,2R)-2-(3-(difluoromethoxy)phenyl)cyclopropane-1-carboxylic acid, is a compound that has garnered attention due to its unique structural features and potential applications in medicinal chemistry. This compound contains a cyclopropane ring, a carboxylic acid functional group, and a difluoromethoxy substituent on the phenyl ring, which may impart specific biological activities.
The compound can be synthesized through various organic reactions, particularly cyclopropanation methods involving difluoromethoxy-substituted phenyl compounds. Its structural and chemical properties have been documented in several scientific studies and patent filings, indicating its relevance in pharmaceutical research.
This compound falls under the category of carboxylic acids and is classified as an aryl cyclopropane derivative. Its molecular formula is , with a molecular weight of 228.19 g/mol.
The synthesis of 2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a difluoromethoxy-substituted phenyl compound with a diazo compound in the presence of transition metal catalysts such as rhodium or copper.
The compound features a cyclopropane ring attached to a phenyl group substituted with a difluoromethoxy group. The stereochemistry is specified as (1R,2R), indicating the configuration around the cyclopropane.
2-[4-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid can participate in various chemical reactions:
The mechanism of action for 2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid is not fully elucidated but is hypothesized to involve interactions with biological targets such as enzymes or receptors. The difluoromethoxy group may enhance binding affinity due to its electronic properties, while the cyclopropane structure could influence conformational dynamics within biological systems.
2-[4-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid has several potential applications:
The core structure of 2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid (IUPAC name: (1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid) contains two chiral centers within the cyclopropane ring, generating four possible stereoisomers. The (1R,2R) configuration dominates bioactive derivatives due to optimal spatial orientation for receptor binding. Systematic naming follows:
Table 1: Molecular Identifiers of 2-[4-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic Acid
Identifier | Value | Source |
---|---|---|
CAS Number (racemate) | 1157554-33-0 | [6] |
CAS Number ((1R,2R)) | 1820569-50-3 | [3] [8] |
Molecular Formula | C₁₁H₁₀F₂O₃ | [1] [6] |
Molecular Weight | 228.19 g/mol | [3] [6] |
InChI Key | XRVPPNOXFATEAL-DTWKUNHWSA-N | [4] [8] |
Isomeric SMILES | C1C@HC2=CC=C(C=C2)OC(F)F | [8] |
The cyclopropane ring adopts a puckered conformation where substituents project pseudo-axially or pseudo-equatorially. In the (1R,2R) isomer, the carboxylic acid and aryl group reside on opposite faces, creating a 1,2-trans relationship that minimizes steric clashes and enables coplanar orientation with the phenyl ring. This geometry facilitates π-stacking interactions in biological targets [8].
The difluoromethoxy group (-OCF₂H) serves as a bioisostere for methoxy (-OCH₃) or hydroxyl (-OH) groups while imparting distinct physicochemical advantages:
In the context of orexin receptor antagonists, the difluoromethoxy group enhances blood-brain barrier permeability while maintaining optimal solubility through the carboxylic acid counterbalance. This "polarity masking" effect allows passive diffusion followed by target engagement in CNS compartments [8]. The group’s conformational flexibility also enables adaptation to hydrophobic binding pockets inaccessible to rigid substituents like trifluoromethyl (-CF₃) [9].
Table 2: Comparative Analysis of para-Substituted 2-Phenylcyclopropane-1-carboxylic Acids
Substituent | Compound Example | LogP | Hammett σₚ | Key Biological Effect |
---|---|---|---|---|
-OCF₂H | Target compound | 2.6 | 0.34 | Orexin receptor antagonism |
-CF₃ | 2-(4-(Trifluoromethyl)phenyl) derivative | 3.1 | 0.54 | Increased lipophilicity, reduced soly. |
-F | 1-[2-(4-Fluorophenyl)propyl] analog | 2.1 | 0.06 | Moderate metabolic stability |
-CH₃ | Unsubstituted methyl analog | 1.8 | -0.17 | Rapid oxidative metabolism |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1